2,4,8-Trimethyl-7-nitroquinoline
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Overview
Description
2,4,8-Trimethyl-7-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
The synthesis of 2,4,8-Trimethyl-7-nitroquinoline typically involves the nitration of 2,4,8-trimethylquinoline. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4,8-Trimethyl-7-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by the nitro group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions . Major products formed from these reactions include quinoline N-oxides, amines, and halogenated quinolines .
Scientific Research Applications
2,4,8-Trimethyl-7-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2,4,8-Trimethyl-7-nitroquinoline is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
2,4,8-Trimethyl-7-nitroquinoline can be compared with other nitroquinoline derivatives such as 4-chloro-8-nitroquinoline and 8-(tert-butyl)-2-methyl-5-nitroquinoline . These compounds share similar chemical properties but differ in their substituents, which can influence their reactivity and biological activity. The presence of the trimethyl groups in this compound makes it unique by affecting its steric and electronic properties, potentially leading to different reactivity and biological effects .
Properties
CAS No. |
138779-70-1 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2,4,8-trimethyl-7-nitroquinoline |
InChI |
InChI=1S/C12H12N2O2/c1-7-6-8(2)13-12-9(3)11(14(15)16)5-4-10(7)12/h4-6H,1-3H3 |
InChI Key |
XWYCMGLARBKKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2C)[N+](=O)[O-])C |
Origin of Product |
United States |
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